Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group and a chloro substituent on the pyrazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of ethyl acetoacetate with 5-chloro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole N-oxides or reduced to form hydrazine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of hydrazine derivatives.
Hydrolysis: Formation of 5-chloro-1H-pyrazole-1-carboxylic acid.
Scientific Research Applications
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloro substituent and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl 2-(1H-pyrazol-1-yl)acetate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of a chloro group, affecting its chemical properties and applications.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Contains two methyl groups, leading to increased steric hindrance and altered reactivity.
The presence of the chloro substituent in this compound makes it unique, as it can participate in specific interactions and reactions that are not possible with other similar compounds.
Biological Activity
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound based on recent studies and research findings.
Chemical Structure and Properties
This compound features a chlorine atom at the 5-position of the pyrazole ring, which enhances its reactivity. The molecular formula is C7H8ClN3O2, with a molecular weight of approximately 191.61 g/mol. Its structural characteristics contribute to its biological activity by influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies indicate that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The compound has also been evaluated for its anticancer properties , particularly against various cancer cell lines. Research indicates that derivatives of pyrazole, including this compound, can inhibit the proliferation of cancer cells. Notably, it has demonstrated activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values indicating significant antiproliferative effects .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory activity . Studies have shown that it can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs such as indomethacin .
The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors within biological systems. The chlorine substitution in the pyrazole ring may enhance binding affinity to these targets, modulating various biochemical pathways involved in inflammation and tumor growth .
Case Studies and Research Findings
A number of studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains and found promising results that support its use in developing new antibiotics .
- Anticancer Research : Another investigation focused on its anticancer properties, revealing significant inhibition of cancer cell proliferation in vitro, which warrants further exploration in vivo .
- Inflammation Model : In a model of carrageenan-induced paw edema in rats, treatment with this compound resulted in a marked reduction in swelling compared to control groups, indicating strong anti-inflammatory potential .
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
ethyl 2-(5-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5H2,1H3 |
InChI Key |
DUHOLDGSIZDMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)Cl |
Origin of Product |
United States |
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